molecular formula C16H21N5 B1399178 (4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine CAS No. 1316224-73-3

(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine

Cat. No. B1399178
M. Wt: 283.37 g/mol
InChI Key: KRPLLJTTWGSSJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile was discussed in a Chemistry Stack Exchange post . The reaction involves deprotonation to form an enolate, which then acts as a nucleophile attacking the aldehyde carbon .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. For instance, the molecular and crystal structure of 4,6-dimethyl-2-(phenylhydrazino)pyrimidine and its alkylation and protonation products were established by X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic attacks, ring-opening, and ring-closure processes. For example, the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is commonly observed in pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the compound 2-Pyrimidinamine, 4,6-dimethyl- has a molecular weight of 123.1558 .

Scientific Research Applications

1. Insecticidal and Antibacterial Potential

Compounds similar to (4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. The microwave irradiative cyclocondensation process was used for synthesis, and the compounds were tested against Pseudococcidae insects and various microorganisms, demonstrating insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

2. Antibacterial and Antioxidant Activity

A series of compounds including variations of the subject chemical structure were synthesized and characterized for their antibacterial and in vitro antioxidant activities. These studies revealed mild to moderate activity in both areas, highlighting the compound's potential use in microbial and oxidative stress-related applications (Maheswaran et al., 2012).

3. Oxidation Kinetics and Mechanistic Investigations

Kinetic studies on the oxidation of substituted azinyl formamidines, closely related to the queried compound, by alkaline permanganate were performed. These studies provide insights into the reaction mechanisms and the final oxidation products, which have implications in various chemical synthesis processes (Fawzy & Shaaban, 2014).

4. Antifungal Applications

Derivatives of Dimethylpyrimidin, similar in structure to the queried compound, have been synthesized and tested for antifungal effects against species like Aspergillus terreus and Aspergillus niger. These studies have shown promising results in developing antifungal agents (Jafar et al., 2017).

5. Antimicrobial Activity of Polyheterocyclic Systems

The synthesis of new cyclopenta pyrido pyrimidin-7-amines, related to the compound , has shown pronounced antimicrobial properties. These studies contribute to understanding the structure-activity relationship and potential application in antimicrobial therapies (Sirakanyan et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its structure and the conditions under which it is handled. For instance, a Safety Data Sheet from Fisher Sci indicates that a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of such compounds often involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs. For instance, a study published in MDPI discussed the design, synthesis, and in vitro antimicrobial activity of a series of S-alkyl benzimidazole-thienopyrimidines, which showed high affinity to the TrmD isolated from the P. aeruginosa .

properties

IUPAC Name

4,6-dimethyl-N-(6-piperidin-4-ylpyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-11-9-12(2)20-16(19-11)21-14-3-4-15(18-10-14)13-5-7-17-8-6-13/h3-4,9-10,13,17H,5-8H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPLLJTTWGSSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CN=C(C=C2)C3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Reactant of Route 2
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Reactant of Route 3
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Reactant of Route 4
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Reactant of Route 5
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine
Reactant of Route 6
(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine

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